molecular formula C21H20N2OS B15007098 1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide

1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide

Cat. No.: B15007098
M. Wt: 348.5 g/mol
InChI Key: VQNKLHMZRYNOCT-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a thiazole ring, and phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide is unique due to its combination of the cyclopropane ring, thiazole ring, and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C21H20N2OS/c24-20(21(12-13-21)17-9-5-2-6-10-17)22-14-11-19-23-18(15-25-19)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24)

InChI Key

VQNKLHMZRYNOCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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